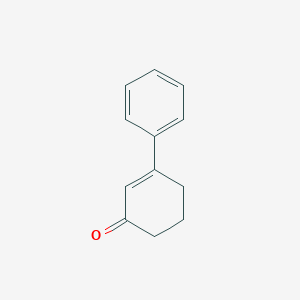

3-Phenylcyclohex-2-en-1-on

Übersicht

Beschreibung

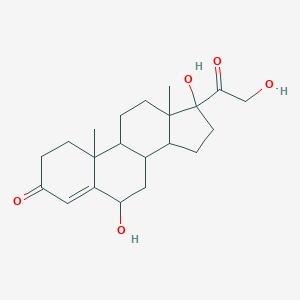

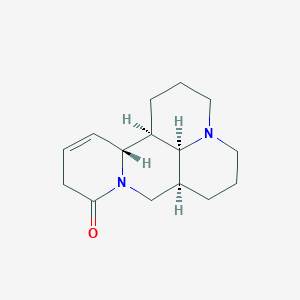

2-Cyclohexen-1-one, 3-phenyl-, also known as 2-Cyclohexen-1-one, 3-phenyl-, is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Cyclohexen-1-one, 3-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyclohexen-1-one, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

3-Phenylcyclohex-2-en-1-on: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine Struktur ermöglicht verschiedene chemische Umwandlungen und macht es zu einem vielseitigen Baustein für die Synthese komplexer organischer Moleküle. Zum Beispiel kann es einer Friedel-Crafts-Acylierung unterzogen werden, um Acylgruppen einzuführen, oder einer Michael-Addition mit Nukleophilen, um neue Kohlenstoff-Kohlenstoff-Bindungen zu bilden .

Pharmazeutische Forschung

Diese Verbindung wird aufgrund ihrer potenziellen biologischen Aktivität bei der Entwicklung von Arzneimitteln eingesetzt. Sie kann als Vorläufer für die Synthese von Cyclohexenonderivaten dienen, die wegen ihrer entzündungshemmenden und schmerzlindernden Eigenschaften untersucht werden .

Materialwissenschaft

In der Materialwissenschaft kann This compound polymerisiert oder copolymerisiert werden, um neuartige polymere Materialien zu erzeugen. Diese Materialien können einzigartige optische oder mechanische Eigenschaften aufweisen, die sich für fortschrittliche Anwendungen wie Leuchtdioden (LEDs) oder Flüssigkristalle eignen .

Pflanzenschutzmittelsynthese

Die Reaktivität der Verbindung wird bei der Synthese von Pflanzenschutzmitteln genutzt. Sie kann verwendet werden, um neue Verbindungen zu erzeugen, die als Pestizide oder Herbizide wirken und zur Entwicklung effizienterer und umweltfreundlicherer landwirtschaftlicher Produkte beitragen .

Aroma- und Duftstoffindustrie

Aufgrund seiner aromatischen Natur wird This compound auch in der Aroma- und Duftstoffindustrie verwendet. Es kann Bestandteil bei der Synthese komplexer Ester und anderer Derivate sein, die natürliche Düfte und Aromen nachahmen .

Katalyse

Diese Verbindung kann als Ligand für Übergangsmetalle wirken und Komplexe bilden, die als Katalysatoren in verschiedenen chemischen Reaktionen eingesetzt werden. Diese katalytischen Systeme können die Reaktionsgeschwindigkeit und die Selektivität verbessern, insbesondere in der asymmetrischen Synthese, die für die Herstellung enantiomerenreiner Substanzen von entscheidender Bedeutung ist .

Farb- und Pigmentproduktion

This compound: kann ein Ausgangsmaterial für die Synthese von Farbstoffen und Pigmenten sein. Durch verschiedene chemische Reaktionen kann es in farbige Verbindungen umgewandelt werden, die in Tinten, Farben und Textilfärbeprozessen verwendet werden .

Forschung in Photophysik und Photochemie

Die photophysikalischen Eigenschaften von This compound machen es zu einem interessanten Forschungsobjekt in der Photochemie. Wissenschaftler untersuchen sein Verhalten unter Lichteinfluss, um neue lichtempfindliche Materialien zu verstehen und zu entwickeln, die Anwendungen in der photodynamischen Therapie und der Umwandlung von Sonnenenergie finden .

Wirkmechanismus

Mode of Action

It is known that the compound has a cyclohexenone ring, which could potentially interact with various biological targets .

Pharmacokinetics

The compound’s molecular weight (17223 g/mol) and physical properties, such as its melting point (62-65°C), suggest that it could have reasonable bioavailability .

Eigenschaften

IUPAC Name |

3-phenylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIELDZAPFMXAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065044 | |

| Record name | 2-Cyclohexen-1-one, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10345-87-6 | |

| Record name | 3-Phenyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10345-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010345876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-2-cyclohexenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-one, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-2-cyclohexenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRW3EDX5ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the characteristic reactions of 3-Phenylcyclohex-2-en-1-one?

A1: 3-Phenylcyclohex-2-en-1-one is known to undergo various reactions, with photochemical transformations being particularly prominent. One significant reaction is the [2+2] photocycloaddition. For instance, irradiating 3-Phenylcyclohex-2-en-1-one leads to the formation of a single photodimer, identified as the cis–anti–cis head-to-head cyclobutane derivative. [] This dimerization can be influenced by the presence of substituents. For example, 6-alkenyl-3-phenylcyclohex-2-en-ones exhibit different regioselectivities in their [2+2] photocycloaddition reactions, forming either "parallel" or "crossed" cycloaddition products depending on the alkenyl chain length. [] Furthermore, 3-phenylcyclohex-2-en-1-one can participate in photoadditions with amines, demonstrating regioselective carbon-carbon bond formation at the α-position to electron-withdrawing groups like trifluoromethyl. []

Q2: How does the structure of 3-Phenylcyclohex-2-en-1-one influence its reactivity?

A2: The presence of the enone moiety in 3-Phenylcyclohex-2-en-1-one significantly influences its reactivity. This unsaturated system can readily form a triplet excited state upon irradiation, making it susceptible to reactions like [2+2] photocycloadditions and photoadditions. [, , ] The phenyl group at the 3-position can impact the conformation of the molecule, which in turn influences the regioselectivity of the reactions. []

Q3: Are there any spectroscopic data available for 3-Phenylcyclohex-2-en-1-one and its derivatives?

A3: Yes, 13C NMR spectroscopy has been used to analyze 3-Phenylcyclohex-2-en-1-one and related compounds. Researchers have studied the 13C NMR spectra of polymer-bound 3-phenyl-2-cyclohexen-1-one derivatives, providing insights into their structure and behavior when attached to solid supports. []

Q4: What are the potential applications of 3-Phenylcyclohex-2-en-1-one?

A4: While specific applications are not extensively detailed in the provided research, 3-Phenylcyclohex-2-en-1-one shows potential in several areas. Its use in perfume compositions is mentioned. [] The controlled photochemical reactions, particularly the [2+2] cycloadditions, highlight its potential as a building block for synthesizing complex molecules, including those with potential biological activity. []

Q5: How can the reactivity of 3-Phenylcyclohex-2-en-1-one be studied in more detail?

A5: Time-resolved infrared (TRIR) spectroscopy is a valuable tool for investigating the reactivity of 3-Phenylcyclohex-2-en-1-one. This technique allows researchers to observe the short-lived triplet excited states formed upon irradiation and study their interactions with other molecules, such as alkenes. [] This can provide crucial information about the reaction mechanisms and kinetics involved in the photochemical transformations of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)

![3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol](/img/structure/B57799.png)

![2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B57801.png)